3,4-Diamino-5-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylpyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-7-14-6-9(11(10)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOZISIKXOGUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309392 | |
| Record name | 5-Phenyl-3,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-15-9 | |
| Record name | 5-Phenyl-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-3,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 3,4 Diamino 5 Phenylpyridine
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the skeletal structure of a molecule. The analysis of 3,4-Diamino-5-phenylpyridine would reveal characteristic vibrations originating from the amine groups, the pyridine (B92270) ring, and the phenyl substituent.
The vibrational spectra of this compound are expected to be rich with bands corresponding to the N-H bonds of the two amino groups and the various modes of the substituted pyridine ring.
Amine Vibrations : Primary amines (R-NH₂) typically exhibit two distinct N-H stretching bands in the region of 3300–3500 cm⁻¹. libretexts.org One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. libretexts.org For this compound, these bands would be clearly visible. Additionally, N-H bending vibrations (scissoring) are expected to appear around 1600 cm⁻¹, potentially overlapping with pyridine ring stretching vibrations. Out-of-plane N-H wagging bands can also be observed, typically as broad absorptions in the 650–900 cm⁻¹ range.
Pyridine Ring Vibrations : The pyridine ring has characteristic stretching vibrations (C=C and C=N) that absorb strongly in the 1400–1630 cm⁻¹ region. researchgate.net The substitution pattern on the ring influences the exact position and intensity of these bands. In 4-phenylpyridine, characteristic pyridine bands are observed around 1595 cm⁻¹. mdpi.com The presence of three substituents (two amino groups and one phenyl group) on the pyridine ring of the target molecule would lead to a complex but interpretable pattern in this region. Ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, are also characteristic and often appear as strong bands in the Raman spectrum. nih.gov For substituted 1,2,4-triazine (B1199460) rings, a related nitrogen-containing heterocycle, a strong Raman band near 770 cm⁻¹ is assigned to this mode. nih.gov Out-of-plane C-H bending vibrations of the pyridine ring are also expected.
Beyond the primary amine and pyridine absorptions, FT-IR and FT-Raman spectroscopy allow for the identification of all key functional groups within the molecule.
N-H Group : As mentioned, the N-H stretching vibrations between 3300 and 3500 cm⁻¹ are a clear indicator of the primary amine groups. libretexts.org The presence of two bands in this region confirms the -NH₂ structure. nih.gov
Aromatic C-H Group : The molecule contains two types of aromatic C-H bonds: those on the pyridine ring and those on the phenyl ring. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. libretexts.org Out-of-plane C-H bending vibrations appear in the 700–900 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.
C-N Group : The stretching vibrations of the C-N bonds of the arylamines are expected in the 1250–1360 cm⁻¹ region. In similar heterocyclic amines, an asymmetric C-NH₂ stretching vibration has been identified near 1330 cm⁻¹ in Raman spectra. nih.gov
C=C and C=N Groups : These absorptions, intrinsic to the pyridine and phenyl rings, appear in the 1400–1630 cm⁻¹ fingerprint region. researchgate.net The specific frequencies are sensitive to the electronic effects of the substituents.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | Pyridine, Phenyl | 3000 - 3100 | IR, Raman |
| C=C and C=N Ring Stretch | Pyridine, Phenyl | 1400 - 1630 | IR, Raman |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | IR |
| C-N Stretch | Aryl Amine | 1250 - 1360 | IR, Raman |
| Ring Breathing | Pyridine | ~770 - 800 | Raman |
| C-H Out-of-Plane Bend | Pyridine, Phenyl | 700 - 900 | IR |
Analysis of Amine and Pyridine Ring Vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural assignment of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons.
Aromatic Protons : The molecule has seven aromatic protons. The pyridine ring contains two protons at positions 2 and 6. These would likely appear as distinct singlets or narrow doublets in the downfield region (δ 7.0–8.5 ppm), with their exact shifts influenced by the electronic effects of the adjacent amino and phenyl groups. The five protons of the phenyl ring would typically present as a multiplet between δ 7.0 and 7.6 ppm. rsc.org
Amine Protons : The two NH₂ groups at positions 3 and 4 contain a total of four protons. These protons are often observed as two separate broad singlets due to quadrupole broadening from the nitrogen atom and possible exchange with solvent. nih.gov Their chemical shifts can vary but are generally expected in the δ 3.0–5.5 ppm range. The disappearance of these signals upon the addition of D₂O would confirm their assignment as amine protons. nih.gov
The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 11 distinct carbon signals are expected (5 for the pyridine ring and 6 for the phenyl ring).
Pyridine Carbons : The chemical shifts of the pyridine carbons are significantly influenced by the nitrogen heteroatom and the substituents. The carbons directly bonded to the amino groups (C3 and C4) would be strongly shielded and appear further upfield compared to unsubstituted pyridine. The carbon bearing the phenyl group (C5) and the carbons at the 2 and 6 positions will have their shifts determined by the combined electronic effects. Typical ¹³C NMR chemical shifts for substituted pyridine carbons range from δ 110 to 160 ppm. nih.govsemanticscholar.org
Phenyl Carbons : The phenyl group will show a set of signals in the aromatic region (δ 120–140 ppm). The carbon atom directly attached to the pyridine ring (ipso-carbon) will have a distinct chemical shift, while the ortho, meta, and para carbons will show a characteristic pattern. rsc.org
The table below outlines the predicted ¹H and ¹³C NMR chemical shifts.
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2, H-6 | Pyridine | 7.5 - 8.5 | - |
| H (Phenyl) | Phenyl | 7.0 - 7.6 | - |
| NH₂ (at C3, C4) | Amine | 3.0 - 5.5 (broad) | - |
| C-2, C-6 | Pyridine | - | 140 - 155 |
| C-3, C-4 | Pyridine (C-N) | - | 135 - 150 |
| C-5 | Pyridine (C-Ph) | - | 115 - 125 |
| C (Phenyl) | Phenyl | - | 125 - 140 |
While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguous structural confirmation. ualberta.ca
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. It would confirm the coupling patterns within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary (non-protonated) carbons, such as C3, C4, C5, and the ipso-carbon of the phenyl ring, by observing their correlations with nearby protons. For instance, the proton at C2 would show an HMBC correlation to C4, confirming the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique can show through-space correlations between protons that are close to each other, which can help confirm the relative orientation of the substituents. acs.org For example, a NOESY experiment could reveal correlations between the ortho-protons of the phenyl ring and the proton at C6 of the pyridine ring, confirming their proximity.
Through the combined application of these 1D and 2D NMR methods, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby fully elucidating the chemical structure of this compound.
Carbon-13 NMR (¹³C-NMR) Chemical Shifts
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
In the mass spectrum of a pyridine derivative, the molecular ion peak (M+) is a key indicator of its molecular weight. For instance, a related compound, 2-amino-3-cyano-4-methyl-6-phenylpyridine, exhibits a molecular ion peak at m/z 209 (M+, 3.18%), corresponding to the formula C13H11N3. mdpi.com Another derivative showed a molecular ion peak at m/z 244 (M+, 6.88%). mdpi.com
The fragmentation of such molecules often leads to characteristic peaks. A common fragment observed is the phenyl cation [C6H5]+ at m/z 77. mdpi.com This is a stable fragment and its presence is a strong indicator of a phenyl group in the molecule. In some cases, the fragmentation can involve the loss of specific side groups. For example, the mass spectrum of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed a molecular ion at m/z 245, and a peak at m/z 178 indicated the fragmentation of [COCH2CN]+. mdpi.com The analysis of these fragmentation patterns provides valuable information for the structural elucidation of complex heterocyclic compounds. purdue.edu
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-amino-3-cyano-4-methyl-6-phenylpyridine mdpi.com | 209 (M+) | 77 ([phenyl]+), 75 |
| 1-[3-Cyano-4-methyl-6-phenyl]-pyridine-2-yl-(2H)-phthalazine-3,8-dione mdpi.com | 350 (M+) | 77 ([phenyl]+) |
| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide mdpi.com | 245 (M+) | 178, 150 |
| 4,4'-(4-Chloro Phenyl Pyridine-2,6-diyl) bis (N-2,4- dihydroxy Benzylidene Aniline) ijpbs.com | 612.13 (M+), 614.07 (M+2) |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule.
The UV-Vis absorption spectra of pyridine derivatives typically show strong absorption bands in the UV region, which are assigned to π–π* and n–π* transitions. cardiff.ac.uk For many complex organic molecules, the spectra exhibit distinct features corresponding to ligand-based π–π* transitions and metal-to-ligand charge-transfer (MLCT) transitions. acs.org For example, in some iridium(III) complexes, a peak around 275–300 nm is attributed to ligand-based π–π* transitions. acs.org The environment, such as the solvent, can affect the optical features of these compounds. bohrium.com Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can help in assigning the nature of these electronic transitions. cardiff.ac.uk
| Transition Type | Typical Wavelength Range (nm) | Description |
| π–π* Transitions cardiff.ac.ukacs.org | 275-400 | Occur in conjugated systems, involving the promotion of an electron from a π bonding to a π* antibonding orbital. |
| n–π* Transitions cardiff.ac.uk | <400 | Involve the promotion of a non-bonding electron to a π* antibonding orbital. |
| MLCT Transitions acs.orgmdpi.com | 350-450 | Involve the transfer of an electron from a metal-centered orbital to a ligand-centered orbital. |
| LMCT Transitions acs.org | 25000–27000 cm-1 | Involve the transfer of an electron from a ligand-centered orbital to a metal-centered orbital. |
Fluorescence spectroscopy provides insights into the emission properties of a molecule after it absorbs light. The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For many arylvinylbipyridines, quantum yields can be significant (Φ > 0.2). nih.gov The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For example, 6-alkylamino-2-amino-4-[4-(dimethylamino)phenyl]pyridine-3,5-dicarbonitriles exhibit fluorescence in solution with emission maxima between 432–473 nm and quantum yields up to 29.5%. bohrium.com In some cases, coordination to a metal ion can dramatically alter the fluorescence properties, either quenching or enhancing the emission. nih.gov The immobilization of a fluorescent core in different media can also lead to a partial recovery of fluorescence. acs.org
| Compound/System | Emission Maxima (nm) | Quantum Yield (Φ) | Notes |
| 6-Alkylamino-2-amino-4-[4-(dimethylamino)phenyl]pyridine-3,5-dicarbonitriles bohrium.com | 432–473 (solution) | Up to 29.5% | Also shows solid-state fluorescence. |
| Arylvinylbipyridines nih.gov | Varies | > 0.2 | Emission color can span from purple to green/yellow depending on the aryl group and solvent. |
| Palladium Oxazolone Complexes acs.org | Green to Yellow | Up to 28% | Fluorescence is significantly amplified upon complexation with palladium. |
| 3-(10H-phenoxazin-10-yl)-9H-xanthen-9-one (Polymorphs) acs.org | 535, 555, 576 | 51%, 28%, 39% | Different crystal polymorphs exhibit distinct fluorescence properties. |
Investigation of Electronic Transitions
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
| Compound/Complex | Key Structural Features |
| Pyrazino-phenanthroline ligands mdpi.com | Largely planar in the free state. |
| [Ir(ppy)2(dppn)][PF6] mdpi.com | The dppn ligand exhibits significant longitudinal bending upon coordination to iridium. |
| 7-Phenylbenzo[a]phenazine-5(7H)-one (PBP) researchgate.net | The N-phenyl group is twisted out of the plane by 85° to reduce steric hindrance. |
| Cobalt–Imido Complex princeton.edu | Exhibits an idealized planar geometry with a Co=N bond distance of 1.716(2) Å. |
Analysis of Intermolecular Interactions and Crystal Packing
A definitive crystal structure for this compound has not been reported in the publicly accessible crystallographic literature. However, a detailed analysis of closely related 3,4-diaminopyridine (B372788) (3,4-DAP) derivatives and their salts allows for a predictive understanding of the intermolecular interactions and crystal packing that would likely govern its solid-state architecture. The primary forces expected to direct the supramolecular assembly are strong hydrogen bonds involving the amino groups and the pyridine nitrogen, complemented by π-π stacking interactions contributed by the aromatic rings.
The crystal structures of various salts of 3,4-diaminopyridine, such as the dinitrate, hydrogen succinate, and dihydrogen phosphate, reveal extensive hydrogen-bonding networks. nih.govcambridge.orgscienceopen.com In these structures, the amino groups are consistent and potent hydrogen-bond donors, while the pyridine nitrogen atom frequently acts as a hydrogen-bond acceptor, especially when protonated. nih.govscienceopen.com In the hypothetical crystal structure of this compound, it is anticipated that the two amino groups at the C3 and C4 positions would be actively involved in forming intermolecular hydrogen bonds.
Specifically, one would expect to observe N—H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or dimeric motifs. Additionally, N—H···N interactions between the amino groups themselves could further stabilize the crystal lattice. The presence of the phenyl substituent at the C5 position may introduce steric effects that influence the preferred hydrogen-bonding patterns, potentially favoring the formation of specific synthons over others.
A summary of the probable intermolecular interactions and their typical geometric parameters, based on the analysis of related structures, is presented below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H (Amino) | N (Pyridine) | 2.9 - 3.2 |
| Hydrogen Bond | N-H (Amino) | N (Amino) | 3.0 - 3.3 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.7 - 3.8 |
| π-π Stacking | Phenyl Ring | Phenyl/Pyridine Ring | 3.6 - 4.0 |
Computational and Theoretical Investigations of 3,4 Diamino 5 Phenylpyridine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular systems at the electronic level. For a molecule like 3,4-Diamino-5-phenylpyridine, these calculations can reveal crucial information about its stability, reactivity, and electronic nature.
Geometry Optimization and Electronic Structure Determination
Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Using methods such as DFT with a specified basis set (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. researchgate.net This process is crucial as all other electronic property calculations depend on an accurately optimized geometry. chemrxiv.org
The optimized structure provides the foundation for understanding the electronic structure, which describes the distribution and energy of electrons within the molecule.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2-C3 | 1.405 | N1-C2-C3 | 123.5 |
| C3-C4 | 1.420 | C2-C3-C4 | 118.0 |
| C4-C5 | 1.415 | C3-C4-C5 | 119.2 |
| C5-N1 | 1.340 | C4-C5-N1 | 120.8 |
| C3-N(amino) | 1.370 | C3-C4-N(amino) | 120.5 |
| C4-N(amino) | 1.372 | C4-C3-N(amino) | 120.3 |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. osti.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich diaminopyridine ring, specifically the amino groups, while the LUMO may be distributed across the pyridine (B92270) and phenyl rings. chemrxiv.orgmdpi.com
Table 2: Hypothetical FMO Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.850 |
| LUMO | -1.250 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.netresearchgate.net
In this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine ring and the amino groups, identifying them as sites for electrophilic interaction. The hydrogen atoms of the amino groups would exhibit positive potential (blue), indicating sites for nucleophilic interaction. researchgate.netacs.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. acs.orgresearchgate.net The stabilization energy, E(2), associated with these interactions quantifies their strength.
Table 3: Hypothetical NBO Analysis for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N (amino) | π*(C3-C4) | 25.5 |
| LP(1) N (amino) | π*(C5-N1) | 18.2 |
Spectroscopic Property Simulations and Predictions
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.
Theoretical Vibrational Spectra Prediction (FT-IR, Raman)
Theoretical calculations of vibrational frequencies using DFT can simulate the Fourier-Transform Infrared (FT-IR) and Raman spectra of a molecule. researchgate.netnih.gov By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to particular bond stretching, bending, or torsional motions. nih.gov
For this compound, characteristic vibrational frequencies would include N-H stretching from the amino groups, C-N stretching, and aromatic C-H and C=C stretching from both the pyridine and phenyl rings. Comparing the calculated spectrum with an experimental one allows for a detailed structural confirmation. acs.org
Table 4: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Assignment | Calculated Frequency | Experimental Frequency |
|---|---|---|
| N-H Asymmetric Stretch | 3450 | 3445 |
| N-H Symmetric Stretch | 3360 | 3355 |
| Aromatic C-H Stretch | 3080 | 3075 |
| C=C/C=N Ring Stretch | 1610 | 1605 |
| N-H Bending | 1580 | 1578 |
Theoretical Electronic Absorption Spectra Prediction (UV-Vis)
The prediction of electronic absorption spectra, commonly known as UV-Vis spectra, is a powerful application of computational quantum chemistry. Time-Dependent Density Functional Theory (TD-DFT) has become a standard and robust method for simulating the excited states of molecules and predicting their UV-Vis spectra with a favorable balance of accuracy and computational cost. researchgate.netfaccts.de The process involves optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies and corresponding oscillator strengths (f), which represent the probabilities of electronic transitions. gaussian.com These calculated transitions are often convoluted with a Gaussian function to generate a spectrum that visually resembles an experimental one. faccts.de
For aromatic amines and pyridine derivatives, TD-DFT calculations, often employing hybrid functionals like B3LYP and extended basis sets such as 6-311+G(d,p), have been shown to provide reliable predictions of maximum absorption wavelengths (λmax). researchgate.netnih.gov A computational study on a proton transfer complex involving 3,4-Diaminopyridine (B372788) (3,4-DAP), a close structural analog to the title compound, utilized TD-DFT to assign the observed absorption bands. bohrium.commdpi.com The calculations were performed to understand the electronic transitions within the complex formed between 3,4-DAP and 2,6-dichloro-4-nitrophenol (B181596) (DCNP). bohrium.commdpi.com
In this analogous complex, the electronic absorption bands were attributed to specific molecular orbital transitions. mdpi.com For this compound, theoretical spectra would be expected to arise from π→π* transitions localized on the phenyl and pyridine rings, as well as charge-transfer transitions involving the electron-donating amino groups and the aromatic systems. The specific energies of these transitions would be influenced by the planarity of the molecule and its interaction with the solvent, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.govbeilstein-journals.org
The table below presents the TD-DFT calculation results for the proton transfer complex of 3,4-Diaminopyridine with DCNP, illustrating the type of data generated in such a theoretical investigation. mdpi.com
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Transition | Contribution (%) |
|---|---|---|---|---|
| 406 | 379.5 | 0.532 | HOMO → LUMO | 99 |
| 275 | 272.3 | 0.145 | HOMO → LUMO+3 | 87 |
NMR Chemical Shift Predictions
Computational chemistry provides indispensable tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, aiding in structure elucidation and verification. nih.gov Density Functional Theory (DFT) is the most prevalent method for calculating ¹H and ¹³C NMR chemical shifts, typically employing the Gauge-Including Atomic Orbital (GIAO) method to ensure gauge-invariance. acs.orgnih.gov The accuracy of these predictions depends heavily on the choice of the functional, basis set, and the method used to account for solvent effects. mdpi.com Recent benchmark studies have identified functionals like WP04 and ωB97X-D, combined with basis sets like 6-311++G(2d,p), as providing high accuracy for ¹H and ¹³C shift predictions when a suitable solvent model is included. mdpi.comgithub.io
For heterocyclic systems like pyridine derivatives, DFT calculations have demonstrated excellent agreement with experimental data. A study involving a cryptand based on 2,6-diaminopyridine (B39239) found that ¹H and ¹³C NMR parameters calculated at the B3LYP/6-31G* level were consistent with experimental values. ingentaconnect.com Similarly, for a dihydropyrimidine (B8664642) derivative, chemical shifts calculated with the B3LYP functional and the 6-311++G(d,p) basis set were in good agreement with measured spectra. researchgate.net
For this compound, a computational approach would first involve a conformational search to identify the lowest energy structure, followed by geometry optimization and then the GIAO NMR calculation. The predicted shifts would then be scaled or referenced against a standard like tetramethylsilane (B1202638) (TMS). A study on a proton transfer complex of 3,4-Diaminopyridine (3,4-DAP) successfully used ¹H and ¹³C NMR spectroscopy to characterize the complex, with DFT calculations supporting the structural interpretation. bohrium.commdpi.com The experimental values from this study serve as a benchmark for what computational predictions would aim to achieve for the title compound.
| Nucleus | Position | Chemical Shift (ppm) |
|---|---|---|
| ¹H | H-2 | 7.72 |
| H-5 | 6.10 | |
| H-6 | 7.45 | |
| ¹³C | C-2 | 144.1 |
| C-3 | 152.0 | |
| C-4 | 130.9 | |
| C-5 | 106.9 | |
| C-6 | 138.8 |
Reactivity and Mechanism Predictions
Computational Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) calculations are a cornerstone of modern mechanistic chemistry, enabling the detailed exploration of reaction pathways. researchgate.net By mapping the potential energy surface, researchers can identify and characterize the geometries and energies of reactants, products, intermediates, and, most critically, transition states. nih.gov This information provides a quantitative understanding of reaction barriers (activation energies), which governs reaction rates and selectivity. frontiersin.org
Computational studies have been instrumental in elucidating mechanisms for the synthesis and functionalization of pyridine-containing molecules. For instance, a DFT study on the gold-catalyzed cycloaddition of cyanamides with enynamides to produce substituted 2,6-diaminopyridines revealed the catalytic cycle and the factors controlling regioselectivity. rsc.org The calculations showed that the pathway leading to the 2,6-diaminopyridine product has a lower activation energy, making it the favored product under mild conditions. rsc.org In another example, the mechanism of C-H activation of 2-phenylpyridine (B120327) by various metal carboxylates was investigated using DFT, which helped to characterize the concerted transition state where hydrogen abstraction and metal-carbon bond formation occur simultaneously. rsc.org
For this compound, computational studies could predict its reactivity in various transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling. DFT calculations on the C3-thiolation of 3-phenylpyridine, for example, were used to understand the reaction mechanism involving a Zincke imine intermediate, calculating the free energy barriers for each step. nih.gov Such an analysis for the title compound would clarify its kinetic and thermodynamic product distributions in different reactions.
The table below shows calculated activation free energies from a DFT study on the gold-catalyzed synthesis of 2,6-diaminopyridines, demonstrating how computational chemistry quantifies reaction feasibility. rsc.org
| Reactant System | Transition State | Process | ΔG‡ (kcal/mol) |
|---|---|---|---|
| Unsubstituted | A-tsa1 | C-C bond formation (favored) | 19.5 |
| A-tsb1 | C-C bond formation (disfavored) | 20.7 | |
| Electron-Withdrawing Group | C-tsa1 | C-C bond formation (favored) | 17.8 |
| C-tsb1 | C-C bond formation (disfavored) | 19.9 |
Substituent Effects on Electronic Properties and Reactivity
The electronic character and reactivity of an aromatic system are profoundly influenced by its substituents. researchgate.net Computational chemistry offers a quantitative framework to analyze these substituent effects by calculating changes in molecular properties such as orbital energies (HOMO and LUMO), the HOMO-LUMO energy gap, and electron density distribution. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate these properties, thereby tuning the molecule's behavior.
In the case of this compound, the two amino groups at the C3 and C4 positions act as strong EDGs, while the phenyl group at C5 can be further functionalized. The amino groups are expected to increase the electron density of the pyridine ring, raise the energy of the HOMO, and lower the HOMO-LUMO gap. ajchem-a.com This would generally increase the nucleophilicity of the ring, making it more reactive towards electrophiles, and also impact its basicity and coordination ability. researchgate.net
A theoretical study on substituted pyridine-N-oxides using DFT calculations showed that EDGs increase complexation ability, whereas EWGs increase the electron affinity. researchgate.net Another DFT analysis on substituted 2,6-diaminopyridines demonstrated that the interaction energy of hydrogen and halogen bonds could be systematically tuned by substituents on the pyridine ring, with EDGs like -NH₂ strengthening the interactions and EWGs like -NO₂ weakening them. nih.gov These findings highlight how substituents control not only covalent reactivity but also non-covalent interactions. The Hammett sigma constant is often used to correlate these electronic effects with reactivity indices. nih.gov
The following table, based on data from a computational study of substituted bithiophene-bipyridine systems, illustrates how different substituents can alter key electronic properties. ajchem-a.com
| Substituent (X) | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg, eV) |
|---|---|---|---|
| -H (Unsubstituted) | -5.65 | -1.75 | 3.90 |
| -CH₃ | -5.46 | -1.92 | 3.54 |
| -OH | -5.45 | -2.02 | 3.43 |
| -F | -5.78 | -2.08 | 3.70 |
| -NO₂ | -6.17 | -3.07 | 3.10 |
Supramolecular Interaction Modeling
Theoretical Analysis of Hydrogen Bonding Networks
Hydrogen bonds are fundamental non-covalent interactions that govern molecular recognition, crystal engineering, and biological processes. frontiersin.org Computational modeling is essential for the qualitative and quantitative analysis of these interactions. tandfonline.com Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are widely used to characterize hydrogen bonding networks. researchgate.net QTAIM identifies interactions by locating bond critical points (BCPs) in the electron density, while NBO analysis quantifies the stabilization energy (E²) arising from the orbital interaction between a filled donor orbital (lone pair) and an empty acceptor orbital (antibonding orbital). nih.govfrontiersin.org
For this compound, the presence of two amino groups (N-H donors) and a pyridine ring nitrogen (acceptor) provides the capacity to form robust and extensive hydrogen bonding networks. These interactions can include N-H···N bonds between molecules or N-H···O bonds with solvent molecules like water. A computational study of a novel compound containing a 2,4-diaminopyrimidine (B92962) moiety used NBO analysis to reveal the formation of strong, stable N–H···N intermolecular hydrogen bonds. nih.gov The red shift observed in the N-H stretching frequency in the calculated IR spectrum further substantiated the formation of these bonds. nih.gov
Similarly, a detailed investigation of complexes involving 2,6-diaminopyridine used QTAIM analysis to confirm the presence of both hydrogen and halogen bonds, demonstrating how computational tools can dissect complex non-covalent interaction landscapes. nih.gov The analysis of crystal structures of 2,4-diaminopyrimidine complexes with various nitrobenzoic acids has shown that a cyclic hydrogen-bonded motif formed by N-H···O interactions is a recurring and stabilizing feature. researchgate.net For this compound, a similar analysis would be crucial to understanding its solid-state structure and properties.
The table below presents data from an NBO analysis of a nicotinamide-oxalic acid salt, showcasing the stabilization energies calculated for intermolecular hydrogen bonds. frontiersin.org
| Donor NBO (i) | Acceptor NBO (j) | Interaction | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(1) O5 | σ(N7-H8) | O···H-N | 27.39 |
| LP(1) O2 | σ(N23-H24) | O···H-N | 12.56 |
| LP(1) O2 | σ(C22-H26) | O···H-C | 1.08 |
| LP(1) O4 | σ(C1-H6) | O···H-C | 0.54 |
Computational Studies of π-π Stacking Interactions
The non-covalent interactions of this compound, particularly π-π stacking, are crucial for understanding its supramolecular chemistry and its behavior in condensed phases. Computational chemistry provides powerful tools to investigate these interactions at a molecular level. numberanalytics.com Quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are frequently employed to model and analyze π-π stacking interactions. scirp.org
In the case of this compound, the aromatic nature of both the pyridine and the phenyl rings facilitates π-π stacking. These interactions are primarily driven by a balance of electrostatic and dispersion forces. numberanalytics.com The amino substituents on the pyridine ring introduce additional complexity, potentially participating in hydrogen bonding that can either compete with or reinforce the π-π stacking arrangements. rsc.org
Computational studies on similar aromatic and heterocyclic systems have shown that parallel-displaced and T-shaped geometries are the most common and energetically favorable stacking conformations. scirp.org For this compound, theoretical calculations would involve constructing potential energy surfaces for a dimer of the molecule. This is achieved by systematically varying the distance and relative orientation of the two interacting molecules to identify the most stable configurations.
The presence of the electron-donating amino groups and the phenyl ring on the pyridine core influences the quadrupole moment of the aromatic system, which in turn dictates the preferred stacking geometry and interaction energy. It is anticipated that the π-system of this compound would engage in significant stacking interactions, a feature that is important in the design of materials with specific electronic or self-assembly properties. chemrxiv.org The interaction energy in such stacked dimers is a key parameter derived from these computational studies. While specific data for this compound is not available, representative interaction energies for stacked phenylpyridine systems are typically in the range of a few to several kcal/mol.
Table 1: Representative Geometries for π-π Stacking Interactions
| Stacking Geometry | Interplanar Distance (Å) | Lateral Displacement (Å) | Interaction Energy (kcal/mol) |
| Parallel-displaced | 3.4 - 3.8 | 1.5 - 2.0 | -2.5 to -5.0 |
| T-shaped | 4.5 - 5.0 | N/A | -2.0 to -4.0 |
| Sandwich | 3.5 - 4.0 | 0 | Unfavorable (repulsive) |
Note: The data in this table are representative values for similar aromatic systems and are intended for illustrative purposes, as specific computational data for this compound is not publicly available.
Nonlinear Optical (NLO) Properties Theoretical Evaluation
The theoretical evaluation of nonlinear optical (NLO) properties is essential for identifying candidate molecules for applications in optoelectronics and photonics. nih.gov Organic molecules with significant NLO responses typically possess a π-conjugated system substituted with electron-donating (D) and electron-accepting (A) groups, leading to a large change in dipole moment upon electronic excitation. analis.com.my The structure of this compound, featuring electron-donating amino groups and a π-conjugated phenyl-pyridine system, suggests its potential as an NLO material.
Computational methods, particularly DFT, are widely used to calculate the NLO properties of molecules. researchgate.net The key parameters of interest are the first-order hyperpolarizability (β), which quantifies the second-order NLO response. Theoretical studies involve optimizing the molecular geometry and then calculating the electronic properties, such as the dipole moment (μ), polarizability (α), and hyperpolarizability (β), using a suitable level of theory and basis set. nanobioletters.com
For this compound, the two amino groups act as strong electron donors, and the pyridine ring, being electron-deficient, can act as an acceptor. The phenyl group extends the π-conjugation, which is favorable for NLO activity. The arrangement of these groups can lead to a significant intramolecular charge transfer (ICT) character in the electronic transitions, which is a hallmark of high-performance NLO molecules.
The theoretical evaluation would involve calculating the components of the hyperpolarizability tensor and then determining the magnitude of the total hyperpolarizability (β_tot). The results are often compared to a standard NLO material, such as urea, to gauge their relative performance. researchgate.net While specific calculated values for this compound are not documented in the available literature, studies on similar donor-acceptor substituted pyridines indicate that such molecules can exhibit significant NLO responses.
Table 2: Calculated NLO Properties for a Representative Donor-Acceptor Pyridine System
| Parameter | Symbol | Calculated Value |
| Dipole Moment | μ (D) | 5.82 |
| Mean Polarizability | α (esu) | 25.4 x 10⁻²⁴ |
| First Hyperpolarizability | β_tot (esu) | 45.7 x 10⁻³⁰ |
Note: The data in this table are illustrative values for a structurally related donor-acceptor pyridine derivative, as specific computational data for this compound is not publicly available. The values are typically calculated using DFT methods.
Chemical Reactivity and Mechanistic Studies of 3,4 Diamino 5 Phenylpyridine
Reactivity of Amine Moieties
The presence of two adjacent amino groups on the pyridine (B92270) ring dictates a significant portion of the reactivity of 3,4-Diamino-5-phenylpyridine. These ortho-diamines are nucleophilic and readily participate in reactions typical of primary aromatic amines.
Condensation Reactions with Carbonyl Compounds
The vicinal diamino groups of this compound can react with a variety of carbonyl compounds, including aldehydes and ketones, to form Schiff bases and subsequently undergo cyclization. For instance, condensation with α,β-unsaturated carbonyls can lead to the formation of fused heterocyclic systems. This reactivity is a cornerstone for synthesizing more complex molecular architectures.
Acylation and Alkylation Reactions
The amino groups of this compound are susceptible to acylation and alkylation. Acylation, typically carried out with acyl chlorides or anhydrides, introduces an acyl group onto one or both nitrogen atoms. ambeed.com Similarly, alkylation with alkyl halides can introduce alkyl substituents. ambeed.com These reactions are fundamental for modifying the electronic and steric properties of the molecule, which can influence its biological activity and further reactivity. For example, the synthesis of 5H-imidazo[4,5-c]pyridines can be followed by alkylation using reagents like 4-chlorobenzyl or butyl bromide under basic conditions. nih.gov
Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., Imidazo[4,5-c]pyridines, Pyrido[3,4-b]pyrazines)
The ortho-diamine functionality is particularly useful for constructing fused heterocyclic rings through cyclocondensation reactions. This is a key strategy for the synthesis of biologically relevant scaffolds.
Imidazo[4,5-c]pyridines: The reaction of this compound with various reagents can lead to the formation of the imidazo[4,5-c]pyridine core structure. One common method involves the reaction with aldehydes. For instance, reductive cyclization with aromatic aldehydes in the presence of sodium dithionite (B78146) is an efficient one-step method. researchgate.net Another approach involves the reaction with ethyl cyanoacetate, which leads to the formation of N-substituted 2-cyanomethylimidazo[4,5-b]pyridines. irb.hr The synthesis of 2-substituted imidazo[4,5-c]pyridines can also be achieved by reacting 3,4-diaminopyridine (B372788) with the sodium bisulfite adduct of corresponding benzaldehydes. nih.gov
Pyrido[3,4-b]pyrazines: The condensation of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, is a standard method for the synthesis of pyrido[3,4-b]pyrazines. This reaction proceeds through the initial formation of a diimine, which then undergoes cyclization and aromatization to yield the fused pyrazine (B50134) ring.
| Reactant | Reagent(s) | Product | Reference |
| 3,4-Diaminopyridine | Aromatic aldehydes, Na2S2O4 | 2-Aryl-1H-imidazo[4,5-c]pyridines | researchgate.net |
| 3,4-Diaminopyridine | Na2S2O5 adduct of benzaldehydes | 5H-Imidazo[4,5-c]pyridines | nih.gov |
| N-substituted 2-cyanomethylimidazo[4,5-b]pyridines | Substituted aromatic benzaldehydes | Acrylonitrile derivatives | irb.hr |
| 3,4-Diaminopyridine | α-Dicarbonyl compounds | Pyrido[3,4-b]pyrazines |
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is electron-rich due to the presence of the two powerful electron-donating amino groups. This significantly influences its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution Patterns
The amino groups strongly activate the pyridine ring towards electrophilic aromatic substitution (EAS). ambeed.com The directing effect of the amino groups, which are ortho, para-directing, combined with the inherent reactivity of the pyridine ring positions, will determine the site of substitution. Due to the presence of the amino groups at the 3- and 4-positions, the C-2 and C-6 positions are expected to be the most activated towards electrophiles. However, steric hindrance from the adjacent phenyl group at C-5 might influence the regioselectivity of the substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. ambeed.comresearchgate.net
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
While the electron-rich nature of the pyridine ring in this compound generally disfavors nucleophilic aromatic substitution (SNA_r), this type of reaction can occur if the ring is suitably activated. wikipedia.org Activation is typically achieved by the presence of strong electron-withdrawing groups, which are not present in the parent molecule. However, if the pyridine nitrogen is quaternized or if a leaving group is present at an activated position (ortho or para to the ring nitrogen), nucleophilic attack becomes more feasible. wikipedia.orgnih.gov For instance, the presence of a good leaving group like a halide at the 2- or 6-position could allow for displacement by a strong nucleophile.
Reactivity of the Phenyl Substituent
The presence of the phenyl group at the 5-position of the 3,4-diaminopyridine core introduces a site for reactions characteristic of benzene (B151609) derivatives, albeit influenced by the electronic properties of the heterocyclic system.
The phenyl substituent of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. researchgate.net The regiochemical outcome of such substitutions is dictated by the interplay of electronic and steric effects imparted by the diaminopyridine moiety. The pyridine ring itself is electron-withdrawing, which tends to deactivate attached aromatic rings towards electrophilic attack. Conversely, the two amino groups on the pyridine ring are strongly activating, electron-donating groups. This electron donation can be transmitted to the phenyl ring, potentially activating it towards EAS.
The directing effect of the diaminopyridine substituent on the phenyl ring would favor substitution at the ortho- and para-positions. However, the ortho-positions are sterically hindered by the adjacent pyridine ring. Therefore, electrophilic attack is most likely to occur at the para-position of the phenyl ring, which is electronically activated and sterically accessible. While specific studies on this compound are not prevalent, the principles of EAS on substituted benzenes provide a strong predictive framework. researchgate.net Highly regioselective ortho-halogenations have been observed in 2-phenylpyridines, where the pyridine nitrogen acts as a directing group. mdpi.com In the case of this compound, the amino groups are expected to be the dominant directing influence.
| Reaction | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3,4-Diamino-5-(4-nitrophenyl)pyridine | The nitro group is directed to the sterically accessible and electronically activated para-position. |
| Halogenation | Br₂/FeBr₃ | 3,4-Diamino-5-(4-bromophenyl)pyridine | The bromine atom is directed to the para-position due to a combination of steric and electronic factors. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3,4-Diamino-5-(4-acylphenyl)pyridine | The acyl group attaches at the least hindered, activated para-position. The amino groups may require protection. |
Reaction Mechanisms and Pathways
The unique arrangement of functional groups in this compound—specifically the vicinal diamines—governs its participation in complex reaction mechanisms, leading to the formation of diverse heterocyclic structures.
The adjacent amino groups at the C3 and C4 positions serve as a potent binucleophile for constructing fused heterocyclic rings. This reactivity is a cornerstone of polycyclic heteroaromatic compound synthesis. acs.org A classic example is the condensation with 1,2-dicarbonyl compounds or their synthetic equivalents to form a new pyrazine ring fused to the pyridine core, yielding a pteridine (B1203161) derivative. nih.gov
The mechanism proceeds through a two-step condensation. Initially, one of the amino groups attacks a carbonyl group, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (imine). An intramolecular cyclization follows, where the second amino group attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic fused heterocyclic system. The synthesis of pyran-dithiolene precursors and their subsequent condensation with diamines to form pteridin-like structures highlights this mechanistic pathway. nih.gov
Regioselectivity: In reactions with unsymmetrical reagents, the issue of regioselectivity arises. For instance, when this compound reacts with an unsymmetrical α-keto-ester to form a fused heterocycle, two potential regioisomers can be formed. The outcome is determined by which amino group (at C3 or C4) reacts with which carbonyl group (the ketone or the ester). The relative nucleophilicity of the two amino groups and the relative electrophilicity of the two carbonyl carbons dictate the major product. Studies on the condensation of diamines with keto-esters have shown that the reaction can be highly regioselective, though sometimes mixtures of isomers are obtained. nih.gov The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in similar heterocyclic syntheses. organic-chemistry.org
| Reactants | Possible Products | Controlling Factors |
|---|---|---|
| This compound + Ethyl 2-oxopropanoate | Product A (Attack of 4-NH₂ on ketone) | Relative nucleophilicity of C3-NH₂ vs. C4-NH₂. Steric hindrance. Reaction conditions (solvent, temperature). nih.govorganic-chemistry.org |
| Product B (Attack of 3-NH₂ on ketone) |
Stereoselectivity: While this compound itself is achiral, it can be a component in stereoselective transformations. Chiral vicinal diamines are widely used as ligands in asymmetric catalysis or as organocatalysts. sigmaaldrich.com For example, chiral diamine catalysts have been shown to effectively control the stereoselective synthesis of the anticoagulant warfarin. nih.gov In such cases, the diamine creates a chiral environment that directs an incoming reagent to one face of the substrate over the other. If this compound were to be used as a ligand for a metal catalyst, the steric bulk of the 5-phenyl group would be expected to play a significant role in influencing the stereochemical outcome of the catalyzed reaction. Furthermore, reactions that create a new chiral center on the molecule can exhibit stereoselectivity depending on the reagents and conditions used. mdpi.comacs.org
The efficiency, yield, and selectivity of reactions involving this compound are profoundly influenced by the choice of catalysts and reaction conditions.
Catalysts: Transition metal catalysts are pivotal in many transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a primary method for forming the C-C bond between the pyridine core and the phenyl substituent. rsc.org The choice of palladium catalyst and ligand is crucial for achieving high yields. For instance, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed catalysts, with the selection impacting reaction efficiency. rsc.org Copper-based catalysts are also significant, particularly in halogenation reactions and C-O cross-coupling. mdpi.com In some syntheses of related pyridine derivatives, nanomagnetic catalysts have been used to facilitate efficient, one-pot multicomponent reactions under solvent-free conditions, offering advantages in terms of cost-effectiveness and reusability. kemdikbud.go.id
Reaction Conditions: Parameters such as solvent, base, temperature, and reaction time are critical for optimizing reaction outcomes. In Suzuki-Miyaura reactions, the choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane) can dramatically affect the yield and chemoselectivity. rsc.org For example, studies on the synthesis of substituted pyrazoles have demonstrated that aprotic solvents like DMAc can lead to higher regioselectivity compared to protic solvents like ethanol. organic-chemistry.org Similarly, the hydrogenation of pyridines to piperidines can be achieved using various metal catalysts (e.g., Cobalt, Ruthenium, Iridium), with the conditions (pressure, temperature) being tailored to the specific substrate and desired stereoselectivity. mdpi.com The development of efficient synthetic protocols often involves careful optimization of these conditions to maximize yield and minimize side products. mdpi.com
| Reaction Type | Catalyst System | Typical Conditions | Effect on Efficiency |
|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ (5 mol%) | K₃PO₄ (base), Toluene, 100 °C | Good yields (58-74%) and high chemoselectivity for diarylpyridines. rsc.org |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (base), Toluene, 100 °C | Moderate yields (49-64%) for mono-arylated pyridines. rsc.org |
| Pyridine Synthesis (Multicomponent) | Nanomagnetic Fe₃O₄@SiO₂@ZnCl₂ | Solvent-free, 110 °C | High yields and short reaction times; catalyst is reusable. kemdikbud.go.id |
| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | Specific to substrate | Enables stereoselective reduction of pyridinium (B92312) salts to chiral piperidines. mdpi.com |
Coordination Chemistry of 3,4 Diamino 5 Phenylpyridine
Ligand Design and Coordination Modes
The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. 3,4-Diamino-5-phenylpyridine possesses three potential donor sites: the pyridine (B92270) ring nitrogen and the two amino group nitrogens. The presence of the bulky phenyl group at the 5-position introduces significant steric and electronic effects that influence its coordination behavior.
Diaminopyridine ligands can coordinate to metal ions in several ways. The specific coordination mode depends on the position of the amino groups on the pyridine ring, the nature of the metal ion, and the reaction conditions. In the case of this compound, the two amino groups are in ortho positions to each other, making them ideally situated for chelation to a metal center, forming a stable five-membered ring.
The primary coordination is expected to occur through the two nitrogen atoms of the vicinal amino groups, leading to a bidentate chelate. This mode of coordination is common for ligands with adjacent donor atoms. The pyridine nitrogen, while a potential coordination site, is less likely to be involved in chelation simultaneously with both amino groups due to the strain it would create in the resulting ring structures. However, it could potentially act as a bridging site to another metal center, leading to the formation of polynuclear complexes.
The phenyl group at the 5-position is expected to exert a significant steric influence, potentially hindering the approach of bulky metal precursors or other ligands to the coordination sphere. Electronically, the phenyl group is weakly electron-withdrawing through inductive effects but can participate in π-stacking interactions, which could influence the crystal packing of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with diaminopyridine ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the final product's stoichiometry and geometry.
While specific synthetic procedures for this compound complexes are not extensively documented, general methods for related diaminopyridine ligands can be extrapolated. The synthesis would typically involve the following steps:
Dissolving this compound in a suitable solvent, such as ethanol, methanol, or a mixture of solvents.
Adding a solution of the desired transition metal salt (e.g., CoCl₂, Ni(OAc)₂, CuSO₄, K₂PtCl₄, Zn(NO₃)₂, Cd(OAc)₂) to the ligand solution, often in a 1:1 or 1:2 metal-to-ligand molar ratio.
The reaction mixture is then typically stirred at room temperature or refluxed for a period to ensure the completion of the reaction.
The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
The general reaction can be represented as: M(X)₂ + n(this compound) → [M(this compound)ₙ]X₂ (where M = Co, Ni, Cu, Pt, Zn, Cd; X = counter-ion like Cl⁻, OAc⁻, SO₄²⁻, etc.; n = 1 or 2)
Based on studies of other diaminopyridines, octahedral or square-planar geometries are commonly observed for the resulting complexes, depending on the metal ion and its coordination number. For instance, Co(II), Ni(II), and Cu(II) often form octahedral complexes, while Pt(II) typically adopts a square-planar geometry. jchps.comscirp.orgnih.govasianpubs.orgcyberleninka.ruafricanjournalofbiomedicalresearch.com Zn(II) and Cd(II) complexes are often tetrahedral or octahedral. cyberleninka.ruscispace.comscite.ai
The characterization of newly synthesized metal complexes is essential to determine their structure, composition, and properties. A combination of analytical and spectroscopic techniques is typically employed.
Elemental Analysis: This technique provides the percentage composition of C, H, and N in the complex, which helps in confirming the stoichiometry of the ligand and metal in the complex.
Molar Conductivity Measurements: These measurements, usually carried out in a suitable solvent like DMF or DMSO, help to determine the electrolytic nature of the complexes. scirp.org For example, low conductivity values suggest non-electrolytic complexes where the anions are coordinated to the metal ion, while higher values indicate electrolytic complexes where the anions are not part of the primary coordination sphere.
Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral vs. square planar for Ni(II)). scirp.org
Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.
Synthesis of Transition Metal Complexes (e.g., Co, Ni, Cu, Pt, Zn, Cd)
Spectroscopic and Structural Analysis of Coordination Compounds
Spectroscopic techniques are powerful tools for elucidating the coordination environment of the metal ion and the nature of the metal-ligand bond.
Vibrational Spectroscopy (FT-IR):
Infrared spectroscopy is particularly useful for identifying which donor atoms of the ligand are involved in coordination. Key vibrational bands of this compound are expected to shift upon complexation.
ν(N-H) Vibrations: The N-H stretching vibrations of the amino groups, typically observed in the 3400-3200 cm⁻¹ region, are expected to shift to lower frequencies upon coordination to a metal ion. This shift is due to the donation of the lone pair of electrons from the nitrogen atom to the metal, which weakens the N-H bond.
δ(NH₂) Bending Vibrations: The in-plane bending vibrations of the amino groups, usually found around 1600 cm⁻¹, would also be affected by coordination.
Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (ν(C=C) and ν(C=N)) in the 1600-1400 cm⁻¹ region may also shift upon complexation, particularly if the pyridine nitrogen is involved in coordination, although this is less likely in a chelating mode with the two amino groups.
ν(M-N) Vibrations: The formation of a coordinate bond between the metal and the nitrogen atoms of the ligand gives rise to new vibrational bands in the far-infrared region (typically 500-300 cm⁻¹), which can be assigned to M-N stretching vibrations.
The following table summarizes the expected shifts in the IR spectra of this compound upon complexation, based on data from related diaminopyridine complexes.
| Functional Group | Free Ligand (cm⁻¹) (Expected) | Complex (cm⁻¹) (Expected) | Inference |
| ν(N-H) | ~3400-3200 | Shift to lower frequency | Coordination of amino groups |
| δ(NH₂) | ~1620 | Shift in position | Coordination of amino groups |
| Pyridine Ring | ~1600-1400 | Minor shifts | Indicates non-coordination of pyridine N in a chelating mode |
| New Bands | - | ~500-300 | Formation of M-N bonds |
Electronic Spectroscopy (UV-Vis):
Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere.
Intra-ligand Transitions: The UV-Vis spectrum of the free this compound ligand is expected to show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the pyridine and phenyl rings. iosrjournals.org Upon complexation, these bands may shift, and their intensities might change.
d-d Transitions: For transition metal complexes with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands are expected in the visible region. These bands correspond to electronic transitions between the d-orbitals of the metal ion (d-d transitions). The position and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex. scirp.org For example, octahedral Ni(II) complexes typically show three d-d transitions.
Charge-Transfer Transitions: Metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer bands may also be observed. These are generally more intense than d-d transitions. For instance, complexes of Pt(II) with aminopyridine ligands have been shown to exhibit MLCT bands. nih.govacs.org
The table below provides a hypothetical summary of the electronic spectral data for transition metal complexes of this compound, based on literature for analogous compounds.
| Metal Ion | Geometry (Hypothetical) | Expected d-d Transitions (nm) | Expected Charge-Transfer Transitions (nm) |
| Co(II) | Octahedral | ~500-600, ~1100-1200 | <400 |
| Ni(II) | Octahedral | ~600-700, ~900-1000, ~1100-1200 | <400 |
| Cu(II) | Distorted Octahedral | Broad band ~600-800 | <400 |
| Pt(II) | Square Planar | ~400-500 | ~300-400 (MLCT) |
| Zn(II) | Tetrahedral/Octahedral | No d-d transitions | <350 (LMCT) |
| Cd(II) | Tetrahedral/Octahedral | No d-d transitions | <350 (LMCT) |
X-ray Crystallography of Metal-3,4-Diamino-5-phenylpyridine Complexes
In a notable example, the crystal structure of a rhodium(III) complex, [CpRhCl(L)] (where L is a derivative of a pyridyl azine ligand and Cp is pentamethylcyclopentadienyl), was determined. The rhodium center in this complex adopts a pseudo-octahedral geometry. The ligand coordinates to the rhodium atom in a bidentate fashion through the pyridine nitrogen and an azine nitrogen atom. researchgate.net The calculated geometry of a similar rhodium complex using DFT B3LYP method showed good agreement with experimental data for rhodium complexes containing chloride, pentamethylcyclopentadienyl, and quinolin-8-olate ligands. researchgate.net
Similarly, the synthesis and structural characterization of iridium(III) and rhodium(III) complexes with C8-metalated theophylline (B1681296) ligands have been reported. The molecular structures of these complexes were confirmed by single-crystal X-ray diffraction, revealing the coordination of the metal to the carbon and nitrogen atoms of the heterocyclic ligands. sci-hub.se
In the context of ruthenium complexes, single-crystal X-ray diffraction studies have been instrumental in elucidating their structures. For instance, the molecular structures of heteroleptic Ru(II) complexes, such as [Ru(bpy)₂(L)]²⁺ where L is a benzimidazole-quinoline derivative, have been determined. ias.ac.in These studies revealed a distorted octahedral geometry around the Ru(II) center. ias.ac.in The Ru-N bond lengths provide insight into the nature of the coordination; for example, in one such complex, the Ru-N6 bond distance was found to be 2.051(7) Å. ias.ac.in
Furthermore, X-ray diffraction has been used to characterize iridium(III) complexes containing pyrazino-phenanthroline ligands like dppn (benzo[i]dipyrido[3,2-a:2',3'c]phenazine). The crystal structure of [Ir(ppy)₂(dppn)][PF₆] (where Hppy is 2-phenylpyridine) showed that the dppn ligand bends significantly upon coordination to the iridium(III) center. mdpi.com The complex crystallizes in the triclinic space group P-1, with two unique cationic complexes in the asymmetric unit. mdpi.com
The structural analysis of dinuclear cyclometalated Ir(III) complexes has also been accomplished using X-ray crystallography. The molecular structures of complexes with the general formula {Ir(ppy)₂(μ-BL)}₂₂, where BL is a bridging ligand like 1,2-bis(4-pyridyl)ethane, were established, revealing their metallamacrocyclic nature. nih.gov
These crystallographic studies are crucial for understanding the structure-property relationships in these coordination compounds, providing a solid foundation for interpreting their electronic and photophysical properties.
Electronic and Electrochemical Properties of Coordination Compounds
Redox Behavior and Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of coordination compounds, providing insights into the electron transfer processes and the stability of different oxidation states. preprints.org
Ruthenium Complexes: The redox behavior of ruthenium(II) polypyridyl complexes has been extensively studied. For instance, heteroleptic Ru(II) photosensitizers have been characterized by CV to understand their spectral and redox properties in comparison to the classic [Ru(bpy)₃]²⁺. ias.ac.in The introduction of different substituents on the ligands can significantly influence the redox potentials. mdpi.comresearchgate.net For example, in a series of cyclometalated ruthenium(II) complexes with 2-arylbenzimidazoles, an increase in the electron-donating nature of the substituent leads to a decrease in the redox potential of the complex. mdpi.comresearchgate.net The highest occupied molecular orbital (HOMO) in these complexes is often localized on the ruthenium d-orbitals and the C^N ligand, while the lowest unoccupied molecular orbital (LUMO) is primarily on the N^N ligand. mdpi.comresearchgate.net Therefore, modifying the electronic structure of the ligand directly impacts the HOMO-LUMO gap and, consequently, the redox potentials. mdpi.comresearchgate.net
Ruthenium(III) complexes of N-(aryl)picolinamide have been shown to exhibit a ruthenium(III)/ruthenium(IV) oxidation potential in the range of 0.89 to 1.21 V vs. SCE and a ruthenium(III)/ruthenium(II) reduction potential between -0.22 and -0.41 V vs. SCE. rsc.org
Rhodium Complexes: The electrochemical properties of rhodium complexes have also been a subject of investigation. For [Cp*Rh] complexes supported by a hybrid phosphine-imine ligand, CV data showed that a rhodium(III) chloride complex undergoes a two-electron reduction at –1.19 V versus the ferrocenium/ferrocene couple. nsf.gov In contrast, the analogous acetonitrile (B52724) rhodium(III) complex exhibits two sequential one-electron reductions at –0.93 V and –1.16 V, corresponding to the Rh(III)/Rh(II) and Rh(II)/I) couples, respectively. nsf.gov For some anticancer rhodium complexes, the first reduction step was found to be quasi-reversible, with potentials becoming more positive as the cyclopentadienyl (B1206354) ring is extended. bham.ac.uk
Iridium Complexes: The redox potentials of iridium(III) complexes have been studied by cyclic voltammetry. For a series of iridium(III) complexes, the oxidation potentials were found to be cathodically shifted compared to their cyclic counterparts, indicating higher-lying HOMO levels in the acyclic diaminocarbene (ADC) complexes. rsc.org In dinuclear cyclometalated Ir(III) complexes, CV experiments revealed weakly interacting "Ir(ppy)₂" units when bridged by certain ligands. nih.gov However, a dimer with a diimine-based bridge showed two accessible reversible reduction couples separated by 570 mV, indicating the stability of the one-electron reduced species. nih.gov
Other Metal Complexes: The redox behavior of iron(II) complexes with tetradentate NHC/pyridine hybrid ligands has been shown to have oxidation potentials that correlate linearly with the number of NHC moieties coordinated to the iron center. researchgate.net In a study of heterodinuclear iron/rhenium complexes, cyclic voltammetry revealed two quasi-reversible oxidations corresponding to the formation of the monocation and dication. academie-sciences.fr
Table 1: Selected Redox Potentials of Metal Complexes
| Complex | Redox Process | Potential (V vs. ref) | Reference Electrode |
|---|---|---|---|
| [CpRhCl(P-N)] | Rh(III)/Rh(I) | -1.19 | Fc⁺/Fc |
| [CpRh(NCCH₃)(P-N)]²⁺ | Rh(III)/Rh(II) | -0.93 | Fc⁺/Fc |
| [Cp*Rh(NCCH₃)(P-N)]²⁺ | Rh(II)/Rh(I) | -1.16 | Fc⁺/Fc |
| [Ru(L-H)₃] | Ru(III)/Ru(IV) | 0.89 to 1.21 | SCE |
| [Ru(L-H)₃] | Ru(III)/Ru(II) | -0.22 to -0.41 | SCE |
Photophysical Properties (e.g., Luminescence)
The photophysical properties of coordination compounds, particularly their luminescence, are of great interest for applications in areas such as lighting, sensing, and photoredox catalysis. units.it These properties are intrinsically linked to the electronic structure of the complexes, which can be tuned by modifying the metal center and the surrounding ligands.
Ruthenium Complexes: Ruthenium(II) polypyridyl complexes are well-known for their luminescent properties, which typically arise from metal-to-ligand charge-transfer (MLCT) excited states. units.it The emission characteristics can be finely tuned by altering the ligands. For example, heteroleptic Ru(II) complexes have shown relatively long-lived emissive ³MLCT states with bathochromic shifts compared to [Ru(bpy)₃]²⁺. ias.ac.in However, they may also exhibit weak quantum yields, suggesting the presence of non-radiative decay pathways. ias.ac.in The luminescence of some ruthenium complexes is highly dependent on the solvent, with changes in solvent polarity leading to significant shifts in the emission maximum and enhancements in the luminescence quantum yield. researchgate.net This is often attributed to the relative stabilities of different low-lying MLCT excited states in various environments. researchgate.net Increasing the electron-donating character of substituents on the ligands can cause a red shift in the emission bands and a decrease in the excited-state lifetime. mdpi.comresearchgate.net
Iridium Complexes: Iridium(III) complexes are another important class of luminescent compounds, often exhibiting bright phosphorescence due to strong spin-orbit coupling. rsc.org The emission color and efficiency can be controlled by the choice of cyclometalating and ancillary ligands. chemrxiv.orgresearchgate.netchemrxiv.org For instance, replacing a bipyridine ligand with a sigma-donating diamine ligand can lead to a hypsochromic (blue) shift in the emission. chemrxiv.orgresearchgate.net Some iridium complexes exhibit dual emissions from MLCT states associated with different ligands. researchgate.net The nature of the excited state can be complex, sometimes involving a mixture of ³MLCT, ligand-to-ligand charge transfer (³LLCT), and ligand-centered (³LC) states. ucentral.cl
Other Metal Complexes: While ruthenium and iridium complexes have been the most studied, other transition metals are also being explored for their luminescent properties. For example, a chromium(0) complex with diisocyanide ligands has been shown to exhibit ³MLCT luminescence in solution at room temperature. units.it Rhenium(I) complexes with pyridinylbenzoimidazole ligands also display luminescence, with the emission character being tunable by altering the ancillary ligands. acs.org
Table 2: Photophysical Data for Selected Metal Complexes
| Complex | Emission Max (nm) | Quantum Yield (%) | Lifetime (ns) |
|---|---|---|---|
| Ru(bpy)₂(L1) | ~715 | ~0.299 | 181.57 |
| Ru(bpy)₂(L2)₂ | ~715 | ~0.295 | 198.89 |
| [Ru(bpy)₂(dppp2)]²⁺ in CH₃CN | 752 | - | - |
| [Ru(bpy)₂(dppp2)]²⁺ in CH₂Cl₂ | 653 | - | - |
| Cr(0) diisocyanide complex | 630 | 0.001 | 2.2 |
Theoretical Studies on Metal-Ligand Bonding and Electronic Structure
Theoretical studies, primarily using Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the metal-ligand bonding, electronic structure, and photophysical properties of coordination compounds. These computational methods complement experimental data and provide insights that are often difficult to obtain through experiments alone.
Bonding Analysis: DFT calculations can be used to analyze the nature of the metal-ligand bond. For instance, in a study of lead(II) complexes with macrocyclic ligands, a Natural Energy Decomposition Analysis (NEDA) revealed a strong electrostatic character in the bonding. mdpi.com The charge transfer contribution was significant for neutral ligands and varied with different donor groups, confirming the superiority of carboxylate oxygen and aromatic nitrogen donors. mdpi.com For iridium(III) complexes with acyclic diaminocarbene (ADC) ligands, theoretical investigations have confirmed that the transformation of an isocyanide to an ADC ligand increases the contribution of the iridium d-orbitals to the HOMO, leading to a smaller HOMO-LUMO gap. rsc.org
Electronic Structure and Spectra: DFT and Time-Dependent DFT (TD-DFT) are widely used to calculate the electronic structure and predict the absorption and emission spectra of metal complexes. mdpi.comacs.orgresearchgate.net These calculations help in assigning the character of electronic transitions, such as MLCT, LLCT, or intraligand (IL) transitions. For example, in a series of cyclometalated ruthenium(II) complexes, DFT calculations showed that the HOMO is localized on the ruthenium d-orbitals and the C^N ligand, while the LUMO is mainly on the N^N ligand. mdpi.comresearchgate.net This understanding of the frontier molecular orbitals is crucial for explaining the observed optical and electrochemical properties. mdpi.comresearchgate.net
In a study of rhenium(I) pyridinylbenzoimidazole complexes, TD-DFT calculations were used to determine the character of the lowest lying absorption and emission transitions. acs.org The calculations showed that the nature of these transitions could be tuned from MLCT/LLCT to a mix of MLCT/LLCT/ILCT by changing the ancillary ligands. acs.org Similarly, for iridium complexes, DFT can elucidate the nature of the emissive state, which can be a complex mixture of different types of excited states. ucentral.cl
Structural and Mechanistic Insights: DFT calculations are also employed to predict the geometry of complexes and to study reaction mechanisms. The calculated geometry of a rhodium complex showed good agreement with X-ray crystallographic data. researchgate.net In another study, DFT computations were used to investigate the mechanism of formation of a symmetric bis(aryl) yttrium complex, suggesting a cooperative reorganization process. acs.org Furthermore, computational studies have been used to understand the effect of ligand environment on the spectroscopic parameters of metal complexes. cardiff.ac.uk
These theoretical approaches provide a powerful tool for the rational design of new coordination compounds with desired electronic and photophysical properties.
Advanced Applications and Future Research Directions of 3,4 Diamino 5 Phenylpyridine
Applications in Materials Science
The inherent properties of 3,4-diamino-5-phenylpyridine, such as thermal stability, potential for electronic activity, and multiple reaction sites, make it a promising candidate for the creation of new materials with tailored functionalities.
Development of Functional Polymers (e.g., Polyimides, Polymer Precursors)
Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers like polyimides, which are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. tandfonline.com The diamino functionality of this compound allows it to act as a monomer in polycondensation reactions with dianhydrides to form polyimides.
The incorporation of the pyridine (B92270) ring and a pendant phenyl group into the polyimide backbone is expected to enhance solubility without significantly compromising thermal stability. researchgate.net The non-linear, asymmetric structure of the diamine can disrupt chain packing, reducing intermolecular interactions and thus improving solubility in common organic solvents. tandfonline.commdpi.com This is a significant advantage, as the processability of many aromatic polyimides is often limited by their poor solubility. The pyridine unit can also enhance thermal stability and may introduce specific interactions in the polymer matrix. researchgate.net
Research on related pyridine-containing diamines has shown that the resulting polyimides exhibit high glass transition temperatures (Tg) and excellent thermal degradation stability. mdpi.com For instance, polyimides derived from other novel pyridine-containing diamines have shown Tg values well above 200°C and 10% weight loss temperatures exceeding 500°C in a nitrogen atmosphere. tandfonline.com
Table 1: Illustrative Properties of Polyimides Derived from Analogous Pyridine-Containing Diamines This table presents data for polyimides synthesized from various pyridine-containing diamines to illustrate the potential properties of polymers derived from this compound.
| Dianhydride Reactant | Diamine Monomer Structure | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (TGA) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| PMDA | 4-(4-trifluoromethylphenyl)-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine | 246.6 | 600.6 | 96.4 | 8.7 |
| BTDA | 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine | 237.4 | 552.0 | 90.4 | 8.7 |
| HQDPA | 1,3-bis(4-aminophenoxy)benzene | 190 | >525 | 85-105 | 5-18 |
| ODPA | 2,6-bis[4-(4-aminophenoxy)phenoxy]pyridine | Not Reported | >500 | Not Reported | Not Reported |
Data sourced from analogous systems to project potential performance. researchgate.netmdpi.comtandfonline.com
Optoelectronic Materials (e.g., Fluorescent Liquid Crystals, Fluorophores)
Pyridine-containing compounds are widely investigated for their applications in optoelectronics due to their electronic properties and ability to participate in the formation of charge-transfer complexes. bohrium.com Derivatives of diaminopyridines have been noted for their potential use in fluorescent liquid crystals and as fluorophores. kemdikbud.go.idcolab.ws
The structure of this compound suggests potential for luminescence. The combination of the electron-donating amino groups and the π-system of the phenyl and pyridine rings can create intramolecular charge transfer (ICT) characteristics, which are often the basis for fluorescence. bohrium.combohrium.com The emission properties can be tuned by modifying the phenyl group or by extending the conjugation.
While specific studies on the liquid crystalline properties of this compound are not prominent, related pyridine-based structures are known to form mesophases. rsc.orgresearchgate.net The introduction of long alkyl chains to the core structure of molecules like 5-phenyl-pyrimidine has been shown to induce liquid crystalline behavior, including smectic phases. aps.org It is conceivable that appropriate derivatization of this compound could lead to novel fluorescent liquid crystalline materials.
Table 2: Photophysical Properties of Analogous Pyridine-Based Fluorophores This table shows fluorescence data for related pyridine derivatives to indicate the potential of this compound-based materials.
| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φem, %) |
|---|---|---|---|---|
| 2-Amino-4-aryl-6-dialkylamino-3,5-dicyanopyridine | Solution | ~350-400 | 432–473 | up to 29.5 |
| Thieno[2,3-b]pyridine derivative | DMSO | 375–388 | 490–510 | 37.8–60.6 |
| (Z)-6-Alkylamino-2-amino-4-(2-aryl-1-cyanoethenyl)pyridine-3,5-dicarbonitrile | Solid State | Not Reported | 472–562 | Not Reported |
Data extrapolated from various pyridine-based fluorescent systems. bohrium.comcolab.wsbohrium.com
Electrochemical Materials and Corrosion Inhibition
Pyridine derivatives are effective corrosion inhibitors for various metals and alloys in acidic environments. mdpi.comresearchgate.net Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com
The this compound molecule possesses several features that make it a strong candidate for a corrosion inhibitor. The nitrogen atoms of the pyridine ring and the two amino groups have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms (like iron), leading to strong adsorption (chemisorption). mdpi.comresearchgate.net The phenyl ring provides a larger surface area coverage, further protecting the metal. nih.gov The adsorption mechanism can be complex, involving both physical adsorption (physisorption) through electrostatic interactions and chemical adsorption (chemisorption) through donor-acceptor interactions. rsc.org Studies on similar heterocyclic compounds show that they act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. mdpi.comrsc.org
Table 3: Corrosion Inhibition Efficiency of Structurally Related Pyridine Derivatives on Mild Steel This table compiles data on the inhibition efficiency of various pyridine compounds to illustrate the potential of this compound as a corrosion inhibitor.
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
|---|---|---|---|
| 2,6-Diaminopyridine (B39239) (with tartaric acid) | 0.5 M HCl | Not Specified | >90 (synergistic) |
| 2-Amino-3-benzyloxypyridine | 1 M HClO₄ | Not Specified | ~68.4 |
| Chromeno[4,3,2-de] tandfonline.comdtic.milnaphthyridine derivative | 1 M HCl | 6.54 x 10⁻⁵ M | 98.1 |
| 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | 1 M HCl | Not Specified | >95 |
Data sourced from studies on various pyridine and diaminopyridine derivatives. mdpi.comresearchgate.netrsc.orgacs.org
Precursors for Dyes and Pigments
Aromatic amines are foundational precursors in the synthesis of a wide variety of dyes and pigments, particularly azo dyes. While direct examples of this compound being used for commercial dyes are not extensively documented, its chemical structure is highly conducive for such applications. The amino groups can be readily diazotized and then coupled with other aromatic compounds (coupling components) to form intensely colored azo compounds. The phenyl and pyridine rings constitute a chromophoric system that can be further functionalized to tune the color and properties like lightfastness and solubility. Unsymmetrical phenylpyridine compounds are known to be useful as dye precursors.
Role as a Synthetic Building Block for Complex Architectures
The reactivity of the vicinal diamine motif on the pyridine core makes this compound an exceptionally useful synthon for constructing more elaborate heterocyclic systems.
Precursor for Advanced Heterocyclic Systems
The condensation of ortho-diamines with 1,2-dicarbonyl compounds or their equivalents is a classic and powerful strategy for building fused heterocyclic rings. The adjacent amino groups of this compound are perfectly positioned to undergo cyclocondensation reactions to form fused five- or six-membered rings.
A primary application is the synthesis of imidazo[4,5-c]pyridines. nih.govmdpi.com Reaction of 3,4-diaminopyridine (B372788) derivatives with aldehydes, carboxylic acids, or their equivalents leads to the formation of the imidazole (B134444) ring fused to the pyridine core. nih.govmdpi.com These resulting scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines. mdpi.com For example, reacting 3,4-diaminopyridine with various benzaldehydes is a common method to produce 2-phenyl-substituted imidazo[4,5-c]pyridines. nih.gov
Furthermore, condensation with α-dicarbonyl compounds can yield pyrazino[2,3-c]pyridine derivatives. These reactions highlight the utility of this compound as a scaffold for creating diverse and complex heterocyclic libraries for various applications, including pharmaceuticals and functional materials. The presence of the phenyl group at the 5-position of the starting pyridine offers a point for further synthetic modification, allowing for the creation of a wide array of novel and complex molecular architectures. researchgate.net
Applications in Organocatalysis
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While direct applications of this compound as an organocatalyst are not extensively documented in publicly available research, the broader class of aminopyridines and compounds with similar functionalities demonstrates significant potential. Diamino compounds, in general, are explored as additives in organocatalytic reactions. For instance, chiral diamino compounds have been used as stoichiometric additives alongside dipeptide catalysts to enhance the efficiency of conjugate additions. mdpi.com
The utility of pyridine derivatives in organocatalysis often stems from their ability to act as Lewis bases or to form hydrogen bonds, thereby activating substrates. mdpi.comacs.org The presence of two amino groups and a phenyl ring on the pyridine core of this compound suggests the possibility of its use in bifunctional catalysis, where one part of the molecule activates the nucleophile and another activates the electrophile. mdpi.com The development of catalysts that can facilitate reactions through multiple activation modes is a growing area of interest. mdpi.com
Research Directions in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound make it a compelling candidate for exploration in this field.
Self-Assembly and Non-Covalent Interactions
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. nih.govacs.org The amino groups on this compound are excellent hydrogen bond donors, while the pyridine and phenyl rings can participate in π-π stacking interactions. These features are crucial for the formation of complex supramolecular architectures. nih.govrsc.org
The study of how different functional groups and their positions on a molecule influence self-assembly is a key area of research. researchgate.netresearchgate.net For example, the interplay between hydrogen bonding and π-π stacking can lead to the formation of one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. acs.org The concentration of the molecule in solution can also be a critical factor in determining the final self-assembled structure. researchgate.net Research in this area could involve studying the self-assembly of this compound under various conditions to understand how these non-covalent interactions direct the formation of novel supramolecular structures.
Co-Crystal Formation and Engineering
Co-crystals are crystalline materials composed of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions. nih.govnih.gov The formation of co-crystals can significantly alter the physicochemical properties of a compound. nih.gov The ability of this compound to form strong hydrogen bonds and engage in π-π stacking makes it a promising component for co-crystal engineering. nih.govresearchgate.net
The selection of a suitable co-former is critical for successful co-crystal formation. brieflands.com Carboxylic acids are often used as co-formers with pyridine-containing molecules due to the high probability of forming robust hydrogen bonds between the carboxylic acid group and the pyridine nitrogen. acs.org By systematically screening different co-formers with this compound, it may be possible to create new solid forms with tailored properties. Computational methods are increasingly being used to predict the likelihood of co-crystal formation between a drug molecule and a co-former. brieflands.com
Emerging Research Areas and Interdisciplinary Studies
Innovations in Sustainable Synthesis of Pyridine Derivatives
The development of environmentally friendly and efficient methods for synthesizing pyridine derivatives is a major focus of modern organic chemistry. nih.govrsc.org Traditional methods often require harsh reaction conditions and generate significant waste. numberanalytics.com Innovations in this area include the use of green solvents, catalysts, and energy sources like microwave irradiation or ultrasound. nih.govnih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a particularly attractive green synthetic strategy. bohrium.com MCRs are atom-economical and can lead to complex molecules from simple starting materials in a single operation. bohrium.com Research into novel MCRs for the synthesis of functionalized pyridines, including derivatives similar to this compound, is an active area of investigation. kemdikbud.go.id Furthermore, the use of biocatalysts and transition-metal catalysts is being explored to improve the sustainability of pyridine synthesis. numberanalytics.com
| Synthesis Approach | Key Features |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, and product diversity. bohrium.com |
| Green Catalysts | Use of recyclable and non-toxic catalysts. nih.gov |
| Alternative Energy Sources | Microwave and ultrasonic irradiation to accelerate reactions. nih.govnih.gov |
| Biocatalysis | Employment of enzymes for environmentally friendly synthesis. numberanalytics.com |
Integration of Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and properties of this compound and its derivatives relies on the application of advanced spectroscopic techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are fundamental for confirming the chemical structure of synthesized compounds. semanticscholar.orgucentral.cl
For more in-depth analysis, especially in the context of supramolecular chemistry and materials science, other techniques are invaluable. Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystal, revealing details about non-covalent interactions. researchgate.net UV-Vis and fluorescence spectroscopy can be used to study the photophysical properties of these compounds and their interactions with other molecules. researchgate.netacs.org The integration of these advanced techniques allows for a comprehensive characterization of new materials based on this compound, paving the way for their application in various fields.
| Spectroscopic Technique | Information Provided |
| NMR Spectroscopy | Connectivity of atoms and chemical environment. semanticscholar.orgucentral.cl |
| FTIR Spectroscopy | Presence of functional groups. researchgate.net |
| Mass Spectrometry | Molecular weight and fragmentation patterns. ucentral.cl |
| Single-Crystal X-ray Diffraction | 3D molecular and crystal structure. researchgate.net |
| UV-Vis/Fluorescence Spectroscopy | Electronic transitions and photophysical properties. researchgate.netacs.org |
Expanding Computational Modeling Capabilities for Complex Systems
The application of computational modeling to this compound and its derivatives represents a significant frontier in predicting their properties and interactions. While specific computational studies on this exact molecule are emerging, the methodologies applied to structurally similar pyridine and diaminopyrimidine compounds provide a clear roadmap for future research. Advanced computational techniques are crucial for elucidating electronic properties, reactivity, and intermolecular interactions within complex biological and material science systems.
Detailed research findings from related heterocyclic systems demonstrate the power of these computational tools. For instance, Density Functional Theory (DFT) is a cornerstone method for investigating the electronic structure of molecules. researchgate.netnih.gov Studies on related compounds utilize DFT to calculate and analyze frontier molecular orbitals (HOMO and LUMO), which are fundamental in describing optical and electronic properties, as well as molecular reactivity. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis offers deep insights into intramolecular and intermolecular hydrogen bonding, charge transfer, and orbital interactions, which stabilize molecular structures. researchgate.net
Molecular docking simulations, another key computational tool, have been used to predict how pyridine analogs interact with biological targets, such as enzymes. semanticscholar.org These simulations can reveal crucial binding interactions like π-π stacking and hydrogen bonds between the molecule and amino acid residues of a protein. semanticscholar.org For this compound, such models could predict its potential as an inhibitor or a ligand for various receptors.
The expansion of these capabilities involves applying them to more complex scenarios. This includes modeling the behavior of this compound as a ligand in transition-metal complexes, a field where computational chemistry is used to validate experimental data and elucidate the mechanisms of action, for example, in phosphorescent probes. nih.gov Time-dependent DFT (TD-DFT) computations are particularly valuable for understanding the excited-state properties of such complexes. nih.gov These models can predict how the matrix or host environment affects the photophysical properties of emitter molecules in applications like Organic Light-Emitting Diodes (OLEDs). acs.org
Table 1: Overview of Computational Methods for Analyzing Pyridine-based Systems
| Computational Method | Application in Complex Systems | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic properties of molecules and metal complexes. | HOMO/LUMO energies, electron density distribution, molecular reactivity. | researchgate.netnih.gov |
| Natural Bond Orbital (NBO) Analysis | Analyzing orbital interactions and charge delocalization. | Stabilization energy from hydrogen bonds and charge transfer interactions. | researchgate.net |
| Molecular Docking | Simulating the interaction between a small molecule and a macromolecule. | Binding affinity, orientation, and key intermolecular interactions (e.g., π-π, hydrogen bonds). | semanticscholar.org |
| Time-Dependent DFT (TD-DFT) | Investigating excited-state properties and electronic transitions. | Absorption/emission spectra, understanding of photophysical processes in probes and OLEDs. | nih.gov |
Synergistic Research with Nanotechnology (e.g., Nanomagnetic Catalysts)
The integration of nanotechnology with the chemistry of pyridine derivatives offers innovative pathways for synthesis, catalysis, and advanced material development. A particularly promising area is the use of nanomagnetic catalysts for the synthesis of complex pyridine structures, a methodology directly applicable to the production of this compound and its analogs.
Nanoparticles, with their high surface-to-volume ratio, serve as highly efficient catalyst supports, often leading to enhanced activity, selectivity, and stability. acs.org Magnetic nanoparticles (MNPs), typically based on an iron oxide (Fe₃O₄) core, are especially advantageous because they allow for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet. acs.orgkemdikbud.go.id This facilitates catalyst recycling and aligns with the principles of green chemistry by minimizing waste and simplifying product purification. kemdikbud.go.id
Research has demonstrated the successful use of nanomagnetic catalysts in the synthesis of various polysubstituted pyridines. For example, a Fe₃O₄@SiO₂@ZnCl₂ nanocatalyst has been employed for the one-pot, three-component synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles. kemdikbud.go.id This catalyst proved to be robust and reusable, maintaining high yields over multiple reaction cycles. kemdikbud.go.id The silica (B1680970) (SiO₂) shell prevents the agglomeration of the magnetic cores and provides a surface that can be readily functionalized. acs.org
The versatility of this approach is highlighted by the development of other functionalized nanomagnetic catalysts. A novel catalyst, Fe₃O₄@SiO₂@(CH₂)₃-urea-quinolinium trifluoroacetate, has been used for the multicomponent synthesis of new indolyl-pyridines under solvent-free conditions. researchgate.net This underscores the potential for designing catalysts tailored to specific synthetic transformations. Future research could focus on developing a specific nanomagnetic catalyst optimized for the efficient synthesis of this compound, potentially improving yields and reducing the reliance on conventional, non-recyclable catalysts.
Beyond catalysis, pyridine derivatives are being incorporated into other advanced nanomaterials. For example, phenylpyridine and bipyridine units are used to construct Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in heterogeneous photocatalysis. researchgate.net The unique electronic properties of the pyridine moiety can be harnessed within these ordered nanostructures to drive chemical reactions with light. researchgate.net
Table 2: Examples of Nanomagnetic Catalysts in Pyridine Synthesis
| Nanomagnetic Catalyst | Synthetic Application | Key Advantages | Reference |
|---|---|---|---|
| Fe₃O₄@SiO₂@ZnCl₂ | Synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles | Cost-effective, reusable, simple magnetic separation, solvent-free conditions. | kemdikbud.go.id |
| Fe₃O₄@SiO₂@(CH₂)₃-urea-quinolinium trifluoroacetate | Synthesis of indolyl-pyridines bearing a sulfonamide moiety | Recyclable, high efficiency, solvent-free conditions. | researchgate.net |
| Fe₃O₄@SiO₂@PrSO₃H | Pechmann condensation for coumarin (B35378) synthesis | Overcomes waste generation from traditional acid catalysts. | acs.org |
Table 3: Catalyst Reusability in the Synthesis of a 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile Derivative
| Reaction Cycle | Yield (%) |
|---|---|
| 1 | 86 |
| 2 | 85 |
| 3 | 85 |
| 4 | 82 |
| 5 | 80 |
| 6 | 78 |
Data derived from a study on Fe₃O₄@SiO₂@ZnCl₂ catalyst reusability. kemdikbud.go.id
Q & A
Q. What are the recommended synthetic routes for 3,4-Diamino-5-phenylpyridine, and how can reaction conditions be optimized for yield?
Methodological Answer: A common approach involves condensation reactions between appropriately substituted pyridine precursors and phenyl-containing reagents. For example:
- Step 1: Start with 5-phenylpyridine derivatives and introduce amino groups via nucleophilic substitution or catalytic amination.
- Step 2: Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield. For instance, polar aprotic solvents (e.g., DMF) and palladium catalysts may enhance amination efficiency.
- Step 3: Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel or recrystallization.
- Reference: Similar synthetic strategies for pyridine derivatives are described in fluorinated pyridine synthesis workflows .
Q. How should researchers safely handle and store this compound in laboratory settings?
Methodological Answer:
- Handling: Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation/contact. Follow protocols for amine handling, as detailed in safety data sheets for structurally similar compounds .
- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign proton environments (e.g., aromatic vs. amine protons) and confirm substitution patterns.
- IR Spectroscopy: Identify N-H stretching (3100–3500 cm⁻¹) and aromatic C=C vibrations.
- Crystallography: Use single-crystal X-ray diffraction (SHELX suite) for structural elucidation. Refinement with SHELXL ensures accurate bond-length/angle measurements .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Q. What preliminary assays are used to assess the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases) using fluorogenic substrates. Monitor activity via fluorescence plate readers.
- Cytotoxicity Screening: Use MTT assays on cell lines (e.g., HeLa, HEK293) to determine IC₅₀ values.
- Reference: Protocols for pyrazole derivatives in biological assays provide a methodological template .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended.
- Molecular Dynamics (MD): Simulate solvent interactions to assess stability in aqueous/organic media.
- Docking Studies: Use AutoDock Vina to model ligand-protein interactions for target identification.
Q. How should contradictory data in biological activity studies of this compound be resolved?
Methodological Answer:
- Cross-Validation: Replicate assays under standardized conditions (pH, temperature, controls).
- Statistical Analysis: Apply ANOVA or t-tests to assess significance. Outliers may arise from impurities; recheck purity via HPLC (e.g., using ammonium acetate buffer at pH 6.5) .
- Mechanistic Studies: Use isotopic labeling (e.g., ¹⁵N) or fluorescence quenching to verify binding hypotheses.
Q. What strategies improve the regioselectivity in synthesizing this compound derivatives?
Methodological Answer:
- Directing Groups: Introduce temporary substituents (e.g., boronic esters) to steer amination to specific positions.
- Catalytic Systems: Use transition-metal catalysts (e.g., CuI/1,10-phenanthroline) for selective C-N bond formation.
- Kinetic Control: Optimize reaction time and temperature to favor kinetic over thermodynamic products.
Q. What advanced techniques confirm the protonation states and tautomeric forms of this compound?
Methodological Answer:
- Solid-State NMR: Differentiate tautomers via ¹⁵N chemical shifts.
- X-ray Photoelectron Spectroscopy (XPS): Analyze N 1s binding energies to identify protonation states.
- pH-Dependent UV-Vis: Track absorption changes to map tautomeric equilibria in solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
